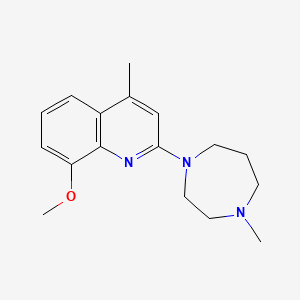
4-ethoxy-N'-(1-phenylethylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N'-(1-phenylethylidene)benzohydrazide, also known as EPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPH is a hydrazide derivative that has been studied for its biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of 4-ethoxy-N'-(1-phenylethylidene)benzohydrazide is not fully understood. However, it has been suggested that this compound acts on the central nervous system by modulating the activity of certain neurotransmitters such as GABA and glutamate. This compound has also been shown to inhibit the activity of certain enzymes such as COX-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. This compound has also been shown to reduce the levels of certain enzymes such as COX-2, which is involved in the inflammatory response. In addition, this compound has been shown to have anxiolytic and sedative effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-ethoxy-N'-(1-phenylethylidene)benzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological and pharmacological properties. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, and there is limited information on its toxicity and safety profile.
Zukünftige Richtungen
There are several future directions for research on 4-ethoxy-N'-(1-phenylethylidene)benzohydrazide. One area of interest is the development of this compound-based drugs for the treatment of various diseases such as epilepsy and inflammation. Another area of interest is the development of this compound-based herbicides for use in agriculture. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects and toxicity.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Synthesemethoden
The synthesis of 4-ethoxy-N'-(1-phenylethylidene)benzohydrazide involves the reaction of 4-ethoxybenzohydrazide with 1-phenylethanol in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The purity of the final product is confirmed using spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N'-(1-phenylethylidene)benzohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. In agriculture, this compound has been studied for its potential use as a herbicide. In materials science, this compound has been studied for its potential use as a corrosion inhibitor.
Eigenschaften
IUPAC Name |
4-ethoxy-N-[(Z)-1-phenylethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-21-16-11-9-15(10-12-16)17(20)19-18-13(2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,19,20)/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDZEAJMTZHNCZ-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NN=C(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)N/N=C(/C)\C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4,4,4-trifluorobutanamide](/img/structure/B5348511.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5348549.png)

![2-(4-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5348559.png)
![2-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B5348560.png)
![6-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5348570.png)
![{[5-(4-fluorophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5348571.png)


![rel-(4aS,8aR)-6-[(3-methoxyphenyl)acetyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5348593.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5348600.png)

![6-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]carbonyl}-2,3-dimethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5348607.png)
